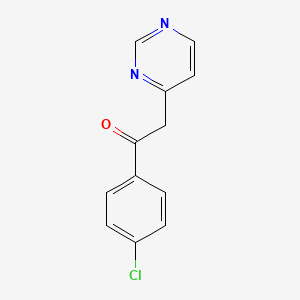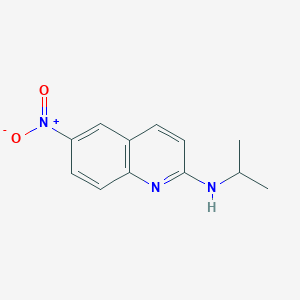
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a propan-2-yloxy group and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group is introduced via an etherification reaction, where the hydroxyl group of the isoquinoline derivative reacts with propan-2-ol in the presence of an acid catalyst.
Oxidation and Carboxylation: The final steps involve the oxidation of the isoquinoline core to introduce the oxo group and the carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides .
Wissenschaftliche Forschungsanwendungen
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in key biological processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid can be compared with other isoquinoline derivatives, such as:
1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
7-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the oxo group, affecting its oxidation-reduction potential.
1-Oxo-7-(methoxy)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-7(2)18-8-5-10-9(3-4-14-12(10)15)11(6-8)13(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
PFFUYVIQSMJREF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(CCNC2=O)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[(Benzyloxy)imino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8551720.png)


![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorobenzaldehyde](/img/structure/B8551735.png)








![6,7-dihydro-5H-pyrrolo[1,2-a][1,5]benzodiazepine](/img/structure/B8551806.png)

